Cas no 1261015-09-1 (N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
![N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide structure](https://www.kuujia.com/scimg/cas/1261015-09-1x500.png)
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[(2-methoxyphenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
- N-(2-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- N-(2-methoxybenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- STL084681
- N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
-
- Inchi: 1S/C20H19N5O3/c1-13-22-23-19-20(27)24(15-8-4-5-9-16(15)25(13)19)12-18(26)21-11-14-7-3-6-10-17(14)28-2/h3-10H,11-12H2,1-2H3,(H,21,26)
- InChI Key: CDZXXSBSYXOJCI-UHFFFAOYSA-N
- SMILES: O=C1C2=NN=C(C([H])([H])[H])N2C2=C([H])C([H])=C([H])C([H])=C2N1C([H])([H])C(N([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 588
- Topological Polar Surface Area: 89.4
- XLogP3: 1.7
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-6123-20mg |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-6123-15mg |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-6123-2μmol |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-6123-20μmol |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-6123-10mg |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-6123-10μmol |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-6123-25mg |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-6123-40mg |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-6123-1mg |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-6123-50mg |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1261015-09-1 | 50mg |
$160.0 | 2023-09-10 |
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Related Literature
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Comprehensive Analysis of N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS No. 1261015-09-1)
In the realm of pharmaceutical and biochemical research, N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS No. 1261015-09-1) has emerged as a compound of significant interest. This triazoloquinoxaline derivative is gaining attention due to its potential applications in drug discovery, particularly in targeting specific enzymatic pathways. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its efficacy and selectivity.
The compound's unique heterocyclic framework, featuring a triazolo[4,3-a]quinoxaline core, contributes to its ability to interact with biological targets. Recent studies highlight its relevance in kinase inhibition, a hot topic in oncology and inflammatory disease research. With the growing demand for small-molecule inhibitors, this compound aligns with trends in precision medicine and personalized therapeutics.
From a synthetic chemistry perspective, N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide exemplifies advancements in scaffold diversification. Its acetamide side chain and methoxyphenyl moiety offer opportunities for structure-based drug design (SBDD). These features are frequently discussed in forums focusing on fragment-based drug discovery (FBDD) and computational chemistry.
In the context of drug metabolism and pharmacokinetics (DMPK), this compound's logP and hydrogen-bonding capacity make it a candidate for optimizing oral bioavailability. These properties are critical for researchers addressing challenges in blood-brain barrier (BBB) penetration—a recurring theme in neurodegenerative disease discussions.
The rise of AI-driven drug discovery has further amplified interest in compounds like CAS No. 1261015-09-1. Machine learning models trained on triazoloquinoxaline analogs can predict novel derivatives with enhanced target affinity. This aligns with the pharmaceutical industry's shift toward high-throughput virtual screening (HTVS).
Environmental and green chemistry considerations are also shaping research around this compound. Scientists are investigating atom-economical synthesis routes to produce it with minimal waste—addressing the demand for sustainable pharmaceutical manufacturing.
As regulatory agencies emphasize ICH guidelines for impurity profiling, the analytical characterization of N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide requires advanced techniques like LC-MS/MS and NMR spectroscopy. These methods are frequently searched by quality control professionals.
In conclusion, CAS No. 1261015-09-1 represents a versatile scaffold bridging multiple disciplines—from medicinal chemistry to computational biology. Its ongoing study reflects broader trends in targeted therapy development and rational drug design, making it a compelling subject for both academic and industrial research.
1261015-09-1 (N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide) Related Products
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)




